molecular formula C6H3BrClNO4S B3033643 2-Bromo-4-nitrobenzene-1-sulfonyl chloride CAS No. 1099660-60-2

2-Bromo-4-nitrobenzene-1-sulfonyl chloride

Cat. No.: B3033643
CAS No.: 1099660-60-2
M. Wt: 300.51 g/mol
InChI Key: LPFIRAAVBJJUKL-UHFFFAOYSA-N
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Description

2-Bromo-4-nitrobenzene-1-sulfonyl chloride (2-Br-4-NO2-1-SO2Cl) is a chemical compound belonging to the class of organic compounds known as nitrobenzenesulfonyl chlorides. It is a white, crystalline solid with a molecular formula of C6H3BrNO4SCl. 2-Br-4-NO2-1-SO2Cl is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds.

Scientific Research Applications

Reactivity in Ionic Liquids

2-Bromo-4-nitrobenzene-1-sulfonyl chloride demonstrates unique reactivity in ionic liquids. A study by Ernst et al. (2013) explored the reactivity of the radical anions of 1-bromo-4-nitrobenzene, which is similar in structure, in a specific ionic liquid. This environment significantly influenced the reactivity of the radical anion, highlighting the solvent's role in stabilizing charged products (Ernst et al., 2013).

Structural Analysis

A gas-phase electron diffraction and quantum chemical study conducted by Petrov et al. (2009) focused on the structure of 4-nitrobenzene sulfonyl chloride, closely related to this compound. This study provided detailed insights into the molecule's conformation and structural parameters, enhancing our understanding of its physical characteristics (Petrov et al., 2009).

Sulfonylation Processes

The compound has been utilized in selective synthesis processes. Shiri et al. (2020) described a sulfonylation process using a related compound, highlighting the utility of such chemicals in organic synthesis and potentially in developing new compounds with varied applications (Shiri et al., 2020).

Application in Chromogenic Reagents

Meng Shuang (2002) reported the synthesis of a chromogenic reagent using a derivative of this compound, demonstrating its application in spectrophotometric determinations, a technique widely used in analytical chemistry (Meng Shuang, 2002).

Antimicrobial Activity

The antimicrobial properties of derivatives of similar compounds have been explored. Kumar et al. (2020) synthesized derivatives of 4-chloro-3-nitrobenzene sulfonamide, related to this compound, and evaluated their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kumar et al., 2020).

Eco-friendly Synthesis Applications

Zhou Zeng-yong (2008) highlighted the eco-friendly synthesis of a compound using a derivative of this compound. This approach emphasizes the importance of environmentally sustainable methods in chemical synthesis (Zhou Zeng-yong, 2008).

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-nitrobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic system with an electrophile . The reaction maintains the aromaticity of the benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs when a proton is removed from the benzenonium intermediate formed in the first step of the reaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is moisture sensitive , indicating that its stability, efficacy, and action could be affected by the presence of water or moisture . Furthermore, the compound should be stored away from oxidizing agents and bases .

Safety and Hazards

“2-Bromo-4-nitrobenzene-1-sulfonyl chloride” is likely to be hazardous, similar to other nitrobenzenesulfonyl chloride compounds. These compounds can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound.

Properties

IUPAC Name

2-bromo-4-nitrobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFIRAAVBJJUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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